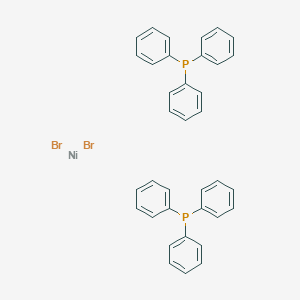

Nickel(II) bromide bis(triphenylphosphine)

Description

Properties

IUPAC Name |

dibromonickel;triphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H15P.2BrH.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEKXARSPUFVXIX-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ni](Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30Br2NiP2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40453273 | |

| Record name | NiBr2(PPh3)2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

743.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14126-37-5 | |

| Record name | NiBr2(PPh3)2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibromobis(triphenylphosphine)nickel(II) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Nickel(II) bromide bis(triphenylphosphine)

An In-depth Technical Guide to the Synthesis of Nickel(II) Bromide bis(Triphenylphosphine)

This guide provides a comprehensive overview of the synthesis, characterization, and handling of Nickel(II) bromide bis(triphenylphosphine), [NiBr₂(PPh₃)₂], a pivotal coordination complex in the field of synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to deliver field-proven insights into the causality behind the protocol, ensuring both scientific integrity and practical success.

Introduction: The Significance of [NiBr₂(PPh₃)₂]

Nickel(II) bromide bis(triphenylphosphine) is an air-stable, dark green crystalline solid that serves as a versatile precursor and catalyst in a multitude of organic transformations.[1][2] Its utility is primarily rooted in nickel's ability to participate in various catalytic cycles, including cross-coupling reactions, C-X bond reductions, and the oligomerization of dienes.[1][2] The complex features a central Nickel(II) ion, a d⁸ transition metal, coordinated to two bromide anions and two bulky triphenylphosphine ligands.[3] This specific coordination environment imparts unique steric and electronic properties that are fundamental to its catalytic prowess, making it an invaluable tool in the synthesis of complex organic molecules, including pharmaceutical intermediates.[3][4]

The structure of [NiBr₂(PPh₃)₂] is a distorted tetrahedral geometry, a result of the steric repulsion between the two large triphenylphosphine ligands and the bromide ions.[5] This configuration is crucial for its reactivity, as the ligand sphere can be readily modified during a catalytic cycle.

Mechanistic Rationale and Design Principles

The synthesis of [NiBr₂(PPh₃)₂] is a ligand substitution reaction where the solvent molecules or bridging bromide ions in the coordination sphere of a simple Nickel(II) bromide salt are replaced by the stronger, neutral triphenylphosphine ligands.

Overall Reaction: NiBr₂ + 2 P(C₆H₅)₃ → [NiBr₂(P(C₆H₅)₃)₂]

The choice of triphenylphosphine (PPh₃) as a ligand is deliberate and critical. Its key attributes include:

-

Steric Bulk: The three phenyl rings on each phosphorus atom create a large cone angle, which influences the coordination number and geometry of the nickel center, preventing the formation of undesired polymeric species and favoring the tetrahedral monomer.

-

Electronic Effects: As a phosphine ligand, PPh₃ is a good σ-donor and a modest π-acceptor. This electronic profile stabilizes the Nickel(II) center and modulates its reactivity in subsequent catalytic applications.[3]

-

Stability: The PPh₃ ligand imparts significant thermal and oxidative stability to the complex, allowing for easier handling compared to more sensitive organometallic compounds.

The synthesis is typically performed in a high-boiling solvent, such as 1-butanol, to provide the necessary thermal energy to overcome the activation barrier for ligand substitution.[6] While the complex itself is relatively air-stable, the synthesis is often conducted under an inert atmosphere to prevent the potential oxidation of the triphenylphosphine ligand at elevated temperatures.[6][7]

Experimental Protocol: A Validated Synthesis

This section details a reliable, step-by-step methodology for the preparation of [NiBr₂(PPh₃)₂]. The protocol is designed to be self-validating through clear checkpoints and expected observations.

Reagents and Equipment

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

| Nickel(II) Bromide (anhydrous) | NiBr₂ | 218.50 | 2.19 g | 10.0 | Hygroscopic; handle under inert conditions. |

| Triphenylphosphine | P(C₆H₅)₃ | 262.29 | 5.25 g | 20.0 | Stable, but best handled under inert gas. |

| 1-Butanol | C₄H₁₀O | 74.12 | 75 mL | - | Solvent. |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 50 mL | - | For washing the product. |

Essential Equipment: 100 mL three-neck round-bottom flask, reflux condenser, magnetic stirrer and stir bar, heating mantle, Schlenk line or source of inert gas (Argon or Nitrogen), Buchner funnel and flask, filter paper.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of [NiBr₂(PPh₃)₂].

Step-by-Step Procedure

-

Inert Atmosphere Setup: Assemble the three-neck flask with a reflux condenser, a gas inlet, and a stopper. Purge the entire apparatus with Argon or Nitrogen for 10-15 minutes to remove air and moisture. Maintain a positive pressure of inert gas throughout the reaction.

-

Charging the Flask: Briefly remove the stopper and add anhydrous Nickel(II) bromide (2.19 g, 10.0 mmol) and triphenylphosphine (5.25 g, 20.0 mmol) to the flask.

-

Expert Insight: Using anhydrous NiBr₂ is crucial as water can compete for coordination sites on the nickel ion.

-

-

Solvent Addition: Add 75 mL of 1-butanol via syringe or cannula. Begin magnetic stirring to create a suspension.

-

Reaction Under Reflux: Heat the mixture to a gentle reflux (the boiling point of 1-butanol is ~118°C) using a heating mantle. The solid materials will gradually dissolve, and the solution color will intensify.

-

Observation Checkpoint: The solution should turn into a deep green or olive-green color as the complex forms.

-

-

Reaction Completion: Maintain the reflux with continuous stirring for 2-3 hours.

-

Crystallization: Turn off the heat and allow the flask to cool slowly to room temperature. The product will begin to precipitate as fine, dark green crystals. To maximize yield, subsequently cool the flask in an ice-water bath for 30 minutes.

-

Isolation: Collect the crystalline solid by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid on the filter paper with two small portions (25 mL each) of cold diethyl ether.

-

Causality: This step removes any unreacted triphenylphosphine and residual 1-butanol, both of which are soluble in diethyl ether, while the inorganic complex is not.

-

-

Drying: Transfer the dark green solid to a pre-weighed watch glass and dry under vacuum for several hours to remove all traces of solvent. Calculate the final yield.

Characterization and Quality Control

Validation of the synthesized product is essential. The following table summarizes the key analytical data expected for [NiBr₂(PPh₃)₂].

| Property | Expected Result | Purpose |

| Appearance | Dark green crystalline powder.[1][2] | Preliminary identification. |

| Melting Point | 219-223 °C (decomposes).[1][2] | Purity assessment. |

| Molecular Weight | 743.08 g/mol .[2][8] | Confirms chemical formula. |

| IR Spectroscopy | Characteristic P-C and aromatic C-H stretches from the PPh₃ ligand. Absence of broad O-H stretch from solvent. | Confirms coordination of triphenylphosphine.[7][9] |

| UV-Vis Spectroscopy | Absorption bands in the visible region characteristic of d-d transitions for a tetrahedral d⁸ Ni(II) complex. | Confirms electronic structure and geometry.[7] |

| X-ray Crystallography | Monoclinic crystal system, space group P2₁/n. Confirms distorted tetrahedral geometry with Ni-Br ≈ 2.34 Å and Ni-P ≈ 2.33 Å.[5] | Definitive structural elucidation. |

Structural Representation

Caption: Coordination sphere of [NiBr₂(PPh₃)₂].

Safety, Handling, and Disposal

Professional laboratory practice dictates stringent adherence to safety protocols.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[10][11]

-

Ventilation: All operations should be conducted inside a certified chemical fume hood to avoid inhalation of solvent vapors or fine dust from the reagents and product.[12]

-

Reagent Hazards:

-

Disposal: All waste containing nickel must be disposed of in a designated heavy metal hazardous waste container in accordance with institutional and local regulations.[10]

References

- 1. Bis(triphenylphosphine)nickel(II) bromide | 14126-37-5 [chemicalbook.com]

- 2. Nickel(II) bromide bis(triphenylphosphine)|lookchem [lookchem.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. The stereochemistry of complexes of nickel(II). Part II. The crystal and molecular structure of dibromobis(triphenylphosphine)nickel(II) - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 6. jewlscholar.mtsu.edu [jewlscholar.mtsu.edu]

- 7. researchgate.net [researchgate.net]

- 8. Dibromobis(triphenylphosphine)nickel(II) | C36H30Br2NiP2 | CID 11050914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Bis(triphenylphosphine)nickel(II) bromide(14126-37-5) IR Spectrum [chemicalbook.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. americanelements.com [americanelements.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.ie [fishersci.ie]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Structure and bonding in Nickel(II) bromide bis(triphenylphosphine)

An In-depth Technical Guide to the Structure and Bonding in Nickel(II) Bromide Bis(triphenylphosphine)

Abstract

This technical guide provides a comprehensive examination of the structure and bonding of Nickel(II) bromide bis(triphenylphosphine), [NiBr₂(PPh₃)₂]. This d⁸ transition metal complex is a classic example of structural isomerism, existing in two distinct, interconvertible forms: a paramagnetic tetrahedral isomer and a diamagnetic square planar isomer. The delicate energetic balance between these geometries is governed by a subtle interplay of electronic and steric factors, making it a compelling subject for study in coordination chemistry. We will delve into the synthesis, structural characterization via X-ray crystallography, and analysis of the spectroscopic and magnetic properties that define each isomer. The underlying principles of ligand field theory will be employed to provide a robust model for the bonding and electronic structure, offering insights valuable to researchers in catalysis, materials science, and drug development.

Introduction: The Dichotomy of Four-Coordinate Nickel(II)

Nickel(II), with its d⁸ electron configuration, occupies a unique position in coordination chemistry. For four-coordinate complexes, two idealized geometries are accessible: tetrahedral and square planar. The energetic difference between these two arrangements is often small, leading to the fascinating phenomenon of structural isomerism where both forms can be isolated or exist in equilibrium.

-

Tetrahedral Geometry: Typically results in a high-spin electronic configuration. With two unpaired electrons in the e orbitals (t₂³ e³), tetrahedral Ni(II) complexes are paramagnetic. This geometry is often favored by weak-field ligands or by bulky ligands where steric repulsion destabilizes a planar arrangement.

-

Square Planar Geometry: Arises from strong-field ligands that cause a large energy splitting (Δsp) between the d-orbitals, forcing all eight d-electrons to pair in the lower four orbitals. This results in a low-spin, diamagnetic complex.

The complex [NiBr₂(PPh₃)₂] is a canonical example of this borderline case. It features two weak-field bromide (Br⁻) ligands and two strong-field triphenylphosphine (PPh₃) ligands. Furthermore, the triphenylphosphine ligands are exceptionally bulky. This combination of competing electronic and steric demands makes the isolation and characterization of both isomers possible.

Synthesis of the Tetrahedral and Square Planar Isomers

The selective synthesis of each isomer is a practical demonstration of controlling chemical equilibria. The choice of solvent and temperature is paramount in dictating which form crystallizes.

Experimental Protocol: Synthesis of Tetrahedral [NiBr₂(PPh₃)₂] (Green Isomer)

This protocol favors the thermodynamically more stable, sterically less hindered tetrahedral isomer.

Rationale: The use of a polar protic solvent like ethanol facilitates the reaction. Upon cooling, the less soluble, thermodynamically favored green tetrahedral complex precipitates.

Methodology:

-

To a refluxing solution of triphenylphosphine (2.0 equivalents) in absolute ethanol, add a solution of nickel(II) bromide (1.0 equivalent) in ethanol.

-

An immediate color change to dark green and the formation of a precipitate should be observed[1][2].

-

Continue refluxing the mixture for an additional 10 minutes to ensure complete reaction.

-

Remove the reaction from heat and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

-

Collect the resulting dark green crystals by suction filtration[2].

-

Wash the crystals with cold ethanol and dry them in a desiccator. The product is a green, paramagnetic solid.

Experimental Protocol: Synthesis of Square Planar [NiBr₂(PPh₃)₂] (Red Isomer)

This protocol utilizes low temperatures and a specific solvent to trap the kinetically favored or solvent-stabilized square planar isomer.

Rationale: The reaction in carbon disulfide (CS₂) at low temperature allows for the isolation of the red, diamagnetic square planar complex. This isomer is less stable and will convert to the green tetrahedral form upon warming to room temperature[1].

Methodology:

-

Dissolve nickel(II) bromide and two equivalents of triphenylphosphine in carbon disulfide (CS₂) at room temperature.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

A red-colored, diamagnetic solid will precipitate[1].

-

Isolate the solid quickly via cold filtration and store at low temperature, as it will transform into the green paramagnetic complex at ambient temperatures[1].

Structural Characterization and Analysis

The definitive proof of the two isomeric forms comes from single-crystal X-ray diffraction, which provides precise atomic positions and allows for the determination of bond lengths and angles.

X-ray Crystallography

The crystal structures reveal two distinct coordination environments around the nickel(II) center.

-

Tetrahedral Isomer (Green): The structure of the green isomer confirms a distorted tetrahedral geometry. The distortion is primarily due to the steric repulsion between the two large bromide ligands, which forces the Br-Ni-Br angle to be significantly larger than the ideal tetrahedral angle of 109.5°.[3][4]

The following diagram illustrates the workflow for synthesizing and characterizing these isomers.

Caption: Experimental workflow for the synthesis and characterization of [NiBr₂(PPh₃)₂] isomers.

Comparison of Structural Parameters

The key structural parameters for the two isomers are summarized below. Data for the square planar isomer are based on the analogous trans-[NiCl₂(PPh₃)₂] complex and are provided for comparative purposes.

| Parameter | Tetrahedral [NiBr₂(PPh₃)₂] | trans-Square Planar [NiCl₂(PPh₃)₂] (Analogue) |

| Geometry | Distorted Tetrahedral | Square Planar |

| Ni-P Bond Length | ~2.33 Å[3] | ~2.24 Å |

| Ni-Halide Bond Length | ~2.34 Å (Ni-Br)[3] | ~2.17 Å (Ni-Cl) |

| Halide-Ni-Halide Angle | 126° (Br-Ni-Br)[3][4] | 180° (Cl-Ni-Cl) |

| P-Ni-P Angle | ~105° (Calculated) | 180° |

Analysis: A critical observation is that the metal-ligand bond lengths are significantly shorter in the square planar complex compared to the tetrahedral one. This is a direct consequence of the difference in electronic structure and hybridization, which will be discussed in the bonding section.

Spectroscopic and Magnetic Properties

Magnetic susceptibility measurements and UV-Visible spectroscopy are powerful, non-destructive techniques that corroborate the structural data from X-ray diffraction.

Magnetic Susceptibility

The most straightforward method to distinguish the isomers is by measuring their magnetic moments.

-

Green Tetrahedral Isomer: This complex is paramagnetic . In a tetrahedral field, the d-orbitals split into a lower e set and a higher t₂ set. For a d⁸ ion like Ni(II), the electron configuration is e⁴t₂⁴, resulting in two unpaired electrons . This gives rise to a magnetic moment (μ_eff) typically in the range of 3.3 - 4.2 Bohr Magnetons (B.M.).[5][6]

-

Red Square Planar Isomer: This complex is diamagnetic . In a square planar field, the large energy gap between the filled d_xz, d_yz, d_z², d_xy orbitals and the empty d_x²-y² orbital forces all eight d-electrons to be paired. With zero unpaired electrons , the magnetic moment is 0 B.M.[1][7]

UV-Visible Spectroscopy

The color of these complexes arises from electronic transitions between d-orbitals (d-d transitions). The energy of these transitions is sensitive to the geometry of the coordination sphere.

-

Tetrahedral Complexes: Generally exhibit more intense absorptions than octahedral or square planar complexes because the transitions are not Laporte-forbidden to the same extent. For tetrahedral Ni(II), characteristic absorption bands are expected in the visible and near-infrared regions. For example, the analogous iodo-complex, [NiI₂(PPh₃)₂], shows absorptions around 20,000 cm⁻¹ and 25,000 cm⁻¹ (500 nm and 400 nm).[8]

-

Square Planar Complexes: Red or yellow colors are typical for square planar Ni(II) complexes. They exhibit a strong absorption band at higher energy (typically in the 450-500 nm range), which is often assigned to the ¹A₁g → ¹B₁g transition.

| Property | Tetrahedral Isomer (Green) | Square Planar Isomer (Red) |

| Color | Green | Red |

| Magnetic Moment (μ_eff) | Paramagnetic (~3.3 B.M.) | Diamagnetic (0 B.M.) |

| Unpaired Electrons | 2 | 0 |

| Typical UV-Vis λ_max | Bands in Vis/NIR region | ~450-500 nm |

A Deeper Look at Bonding: Ligand Field Theory

Ligand Field Theory (LFT) provides a powerful model to explain the observed properties. The d-orbital splitting diagrams for the two geometries are fundamentally different.

Caption: d-orbital splitting diagrams for Ni(II) in tetrahedral and square planar ligand fields.

Electronic vs. Steric Effects

The choice between tetrahedral and square planar geometry is a classic case of competing influences:

-

Electronic Factors: Ligand field stabilization energy (LFSE) strongly favors the square planar geometry for a d⁸ metal. The large energy gap (Δsp) means that placing all eight electrons in the lower orbitals results in a significant net stabilization compared to the high-spin tetrahedral case. The strong-field nature of the two PPh₃ ligands contributes to a larger Δsp, pushing the complex towards a square planar arrangement.

-

Steric Factors: The triphenylphosphine ligand is exceptionally bulky, with a large Tolman cone angle. A square planar geometry forces the ligands into a confined 90° arrangement, leading to significant steric repulsion between the phenyl rings of the two phosphine ligands. A tetrahedral geometry allows the bulky ligands to be much farther apart (109.5°), minimizing this steric clash.[9]

In the case of [NiBr₂(PPh₃)₂], the steric repulsion caused by the two massive PPh₃ ligands is the dominant factor, making the tetrahedral isomer the more stable, preferred geometry under most conditions. The square planar isomer is only accessible when specific crystallization conditions (like low temperature or co-crystallization with solvent molecules) can overcome this steric penalty.

Conclusion

Nickel(II) bromide bis(triphenylphosphine) serves as an exemplary model for understanding the delicate balance of forces that dictate coordination geometry. The existence of stable green (tetrahedral, paramagnetic) and metastable red (square planar, diamagnetic) isomers highlights the competition between the electronic preference of a d⁸ ion for a square planar field and the steric demands of bulky ligands that favor a tetrahedral arrangement. Through detailed synthetic protocols, X-ray crystallography, and spectroscopic analysis, a complete picture of the structure and bonding in [NiBr₂(PPh₃)₂] emerges. This understanding is not merely academic; it provides foundational knowledge for the rational design of transition metal complexes with tailored properties for applications in catalysis and materials science, where the geometry at the metal center is often the key determinant of reactivity and function.

References

- 1. testbook.com [testbook.com]

- 2. ukessays.com [ukessays.com]

- 3. The stereochemistry of complexes of nickel(II). Part II. The crystal and molecular structure of dibromobis(triphenylphosphine)nickel(II) - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 4. The stereochemistry of complexes of nickel(II). Part II. The crystal and molecular structure of dibromobis(triphenylphosphine)nickel(II) | Semantic Scholar [semanticscholar.org]

- 5. scispace.com [scispace.com]

- 6. asianpubs.org [asianpubs.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. li01.tci-thaijo.org [li01.tci-thaijo.org]

- 9. vivadifferences.com [vivadifferences.com]

Introduction: The Role of Bis(triphenylphosphine)nickel(II) bromide in Modern Synthesis

An In-depth Technical Guide to the Characterization of Bis(triphenylphosphine)nickel(II) bromide (CAS 14126-37-5)

Bis(triphenylphosphine)nickel(II) bromide, identified by CAS number 14126-37-5, is an organometallic complex of significant interest to the scientific community, particularly those in organic synthesis and drug development.[1] This dark green, crystalline solid serves as a versatile and efficient catalyst for a variety of chemical transformations.[2][3] Its primary utility lies in facilitating cross-coupling reactions, which are fundamental for constructing complex molecular architectures from simpler precursors.[2][4] The triphenylphosphine ligands play a crucial role, influencing the catalyst's stability, solubility, and reactivity, thereby enabling milder reaction conditions and often leading to higher yields and greater selectivity.[5]

For researchers and drug development professionals, a thorough and accurate characterization of this catalyst is not merely a procedural formality; it is the bedrock of reproducible and reliable synthetic outcomes. Verifying the identity, purity, and structural integrity of Bis(triphenylphosphine)nickel(II) bromide ensures that its catalytic performance is predictable and optimized. This guide provides a comprehensive overview of the essential characterization data and methodologies, grounded in established analytical techniques, to empower scientists in their research endeavors.

Physicochemical and Structural Properties

The fundamental properties of Bis(triphenylphosphine)nickel(II) bromide are summarized below. These data points serve as the initial benchmarks for sample identification and quality assessment. The compound's tetrahedral geometry, a key determinant of its reactivity, has been confirmed through magnetic susceptibility measurements.[6]

| Property | Data | Reference(s) |

| CAS Number | 14126-37-5 | [4][7] |

| Molecular Formula | C₃₆H₃₀Br₂NiP₂ | [7][8] |

| Molecular Weight | 743.07 g/mol | [4][8] |

| Appearance | Dark green crystalline powder or crystals | [2][3][9] |

| Melting Point | 219-223 °C | [2][3] |

| Purity | Commercially available at ≥98% or 99% purity | [7][10] |

| Molecular Geometry | Tetrahedral | [6] |

| Magnetic Susceptibility | μeff = 2.8–3.2 B.M. | [6] |

Spectroscopic Characterization: A Multi-faceted Approach

A definitive characterization of Bis(triphenylphosphine)nickel(II) bromide relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they create a comprehensive analytical profile.

Workflow for Spectroscopic Analysis

The following workflow illustrates a logical sequence for the characterization of a new or existing sample of the title compound.

Caption: A typical experimental workflow for the comprehensive characterization of Bis(triphenylphosphine)nickel(II) bromide.

Infrared (IR) Spectroscopy

Expertise & Experience: Fourier-Transform Infrared (FT-IR) spectroscopy is an invaluable and rapid technique for confirming the presence of the triphenylphosphine (PPh₃) ligands coordinated to the nickel center. The vibrational frequencies of the P-C bonds within the ligands provide a characteristic fingerprint.

Authoritative Grounding: The key absorptions to identify are the P-C stretches, which are well-documented for triphenylphosphine and its metal complexes.[6]

Experimental Protocol:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample (approx. 1 mg) with dry KBr powder (approx. 100 mg). Alternatively, for a faster analysis, use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. A resolution of 4 cm⁻¹ with an average of 32 scans is typically sufficient.[11]

-

Data Analysis:

-

Primary Confirmation: Look for strong absorption bands characteristic of the PPh₃ ligands. Specifically, identify the ν(P-C) stretches which typically appear around 1090 cm⁻¹ and 1485 cm⁻¹.[6]

-

Aromatic C-H stretches: Observe the aromatic C-H stretching vibrations above 3000 cm⁻¹.

-

Absence of Contaminants: The spectrum should be free of broad absorbances in the ~3400 cm⁻¹ region, which would indicate the presence of water (the compound is moisture-sensitive).[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: While ¹H NMR confirms the presence of the phenyl protons, ³¹P NMR is the most definitive technique for characterizing this complex. The chemical shift of the phosphorus nucleus is highly sensitive to its chemical environment, and coordination to a paramagnetic metal center like Ni(II) results in a significant downfield shift and broadening compared to free triphenylphosphine.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 10-15 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or CD₂Cl₂) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Acquire a standard proton spectrum.

-

Expected Resonances: Expect to see broad, paramagnetically shifted signals in the aromatic region (typically 7.0-8.0 ppm), corresponding to the 30 protons of the two triphenylphosphine ligands. The broadening is a direct consequence of the paramagnetic Ni(II) center.

-

-

³¹P NMR Acquisition:

-

Acquire a proton-decoupled phosphorus spectrum.

-

Expected Resonances: The key diagnostic signal is a single, broad peak. In contrast to free PPh₃ (δ ≈ -5 ppm), the coordinated phosphorus in Bis(triphenylphosphine)nickel(II) bromide will be significantly shifted downfield. The exact chemical shift can vary with solvent and temperature but provides unambiguous evidence of P-Ni bond formation.

-

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is employed to confirm the molecular weight of the complex. Given the presence of multiple isotopes for both nickel and bromine, the resulting isotopic pattern of the molecular ion is a critical validation point.

Experimental Protocol:

-

Ionization Method: A soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) is recommended to prevent fragmentation and observe the molecular ion.

-

Data Analysis:

-

Molecular Ion Peak: Identify the cluster of peaks corresponding to the molecular ion [C₃₆H₃₀Br₂NiP₂]⁺. The most abundant peak in this cluster will correspond to the most abundant isotopes (e.g., ⁵⁸Ni, ⁷⁹Br).

-

Isotopic Pattern: The observed isotopic distribution must be compared with a theoretical simulation. The complex pattern arises from the natural abundances of Ni isotopes (⁵⁸Ni, ⁶⁰Ni, ⁶¹Ni, ⁶²Ni, ⁶⁴Ni) and Br isotopes (⁷⁹Br, ⁸¹Br). This comparison provides extremely high confidence in the elemental composition.

-

Applications in Catalysis: A Structural Perspective

The verified structure of Bis(triphenylphosphine)nickel(II) bromide is directly linked to its function as a catalyst, for instance, in Suzuki-Miyaura cross-coupling reactions.

Caption: A simplified representation of the catalyst's role in a generic cross-coupling reaction cycle.

Purity, Storage, and Safe Handling

Trustworthiness: The integrity of experimental results depends on the purity and proper handling of the catalyst.

-

Purity: Commercial batches are typically of high purity (≥98%), which should be verified by the characterization methods described above.[7] The melting point serves as a good preliminary indicator; a sharp range of 219-223 °C is consistent with high purity.[2][3]

-

Storage: The compound is sensitive to heat and moisture.[3] It should be stored under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (e.g., 4°C) and protected from light.[7]

-

Safety: Bis(triphenylphosphine)nickel(II) bromide is harmful if swallowed, inhaled, or in contact with skin.[3][12] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3][12] Consult the Safety Data Sheet (SDS) before use.

Conclusion

The comprehensive characterization of Bis(triphenylphosphine)nickel(II) bromide (CAS 14126-37-5) is essential for its effective use in research and development. By employing a systematic approach that combines physical property measurements with spectroscopic analysis—namely IR, NMR, and Mass Spectrometry—scientists can confidently verify the identity, structure, and purity of this important catalyst. Adherence to proper storage and handling protocols will further ensure its stability and performance, leading to more reliable and reproducible synthetic outcomes.

References

- 1. nbinno.com [nbinno.com]

- 2. Bis(triphenylphosphine)nickel(II) bromide | 14126-37-5 [chemicalbook.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. nbinno.com [nbinno.com]

- 6. Nickel(II) Bromide Bis(triphenylphosphine) | RUO [benchchem.com]

- 7. chemscene.com [chemscene.com]

- 8. 14126-37-5 CAS MSDS (Bis(triphenylphosphine)nickel(II) bromide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. americanelements.com [americanelements.com]

- 10. Cas Landing [thermofisher.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. BIS(TRIPHENYLPHOSPHINE)NICKEL(II) BROMIDE, CAS No. 14126-37-5 - iChemical [ichemical.com]

Molecular geometry of dibromobis(triphenylphosphine)nickel(II)

An In-depth Technical Guide to the Molecular Geometry of Dibromobis(triphenylphosphine)nickel(II)

Abstract

Dibromobis(triphenylphosphine)nickel(II), [NiBr₂(PPh₃)₂], is a coordination complex of significant interest in fields ranging from catalysis to materials science. Its utility is intrinsically linked to its three-dimensional structure. This guide provides a comprehensive examination of the molecular geometry of [NiBr₂(PPh₃)₂], moving beyond a simple description to analyze the underlying electronic and steric principles that dictate its structure. We will delve into the crystallographically determined parameters, the critical balance between tetrahedral and square planar configurations characteristic of nickel(II) complexes, and the experimental protocols for its synthesis and characterization.

Introduction: The Significance of Nickel-Phosphine Complexes

Nickel(II), with its d⁸ electron configuration, presents a fascinating landscape of coordination chemistry. Complexes of nickel(II) can readily adopt various geometries, most commonly four-coordinate tetrahedral and square planar structures. This structural flexibility is a key determinant of their reactivity, particularly in catalysis, where the ability to access different coordination numbers and geometries is crucial for the catalytic cycle.

Phosphine ligands, such as triphenylphosphine (PPh₃), are pivotal in tuning the properties of metal catalysts. Their steric bulk and electronic donating ability can be systematically modified to control reaction selectivity and efficiency.[1][2][3] The complex [NiBr₂(PPh₃)₂] serves as a classic case study in how the interplay between a metal center and its ligand sphere—in this case, a combination of a "soft" phosphine and a "hard" halide—governs the ultimate molecular architecture.

Synthesis of the Complex: A Validated Protocol

The reliable synthesis of [NiBr₂(PPh₃)₂] is a prerequisite for any structural or reactivity studies. A common and effective method involves the direct reaction of a hydrated nickel(II) bromide salt with triphenylphosphine in a high-boiling alcohol solvent.

Experimental Protocol: Synthesis of [NiBr₂(PPh₃)₂]

-

Reagent Preparation: In a 250 mL flask, dissolve 7.88 g (30 mmol) of triphenylphosphine in 75 mL of 1-butanol. In a separate flask, dissolve 4.08 g (15 mmol) of nickel(II) bromide trihydrate in 75 mL of 1-butanol. Heat both solutions to boiling.[4]

-

Reaction: While stirring, combine the two hot solutions.[4]

-

Crystallization: Allow the resulting mixture to cool slowly to room temperature. Dark green, iridescent crystals of the product will precipitate.[4]

-

Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold 1-butanol, and dry under vacuum.

Causality in Synthesis: The choice of a boiling alcohol solvent like 1-butanol serves two purposes: it ensures the dissolution of both the polar nickel salt and the less polar triphenylphosphine, and the high temperature facilitates the displacement of water molecules from the nickel coordination sphere by the phosphine ligands. For improved yields, triethyl orthoformate can be added as an in situ dehydrating agent to remove the water of hydration from the nickel salt, driving the reaction to completion.[5]

X-Ray Crystallographic Analysis: The Definitive Structure

The most definitive insight into the molecular geometry of [NiBr₂(PPh₃)₂] comes from single-crystal X-ray diffraction. The seminal work in this area has established that the complex adopts a distorted tetrahedral geometry in the solid state.[6][7][8]

The coordination environment around the central nickel atom consists of two bromide ions and two phosphorus atoms from the triphenylphosphine ligands. The structure is not a perfect tetrahedron (which would have bond angles of 109.5°) but is significantly distorted.

Diagram: Molecular Structure of [NiBr₂(PPh₃)₂]

Caption: Distorted tetrahedral geometry of [NiBr₂(PPh₃)₂].

Quantitative Structural Data

The precise bond lengths and angles derived from crystallographic data quantify the nature of this distortion.

| Parameter | Value | Significance |

| Crystal System | Monoclinic | Describes the symmetry of the unit cell.[7] |

| Space Group | P2₁/n | Defines the arrangement of molecules in the crystal.[7] |

| Ni–Br Bond Length | ~2.34 Å | Standard single bond length.[6][7] |

| Ni–P Bond Length | ~2.33 Å | Standard single bond length.[6][7] |

| Br–Ni–Br Bond Angle | ~126° | Significantly larger than the ideal 109.5°, indicating strong repulsion between the bromine atoms.[6][7][8] |

| P–Ni–P Bond Angle | ~111° | Closer to the ideal tetrahedral angle, but still slightly opened.[9] |

The Driving Forces Behind the Geometry: Sterics and Electronics

The adoption of a distorted tetrahedral geometry over a square planar alternative is not arbitrary. It is the result of a delicate balance between electronic effects, dictated by ligand field theory, and steric repulsions between the bulky ligands.

Steric Hindrance: The Dominant Factor

The primary cause for the distortion from an ideal tetrahedron is the significant steric repulsion between the two large bromide ligands. This repulsion forces the Br–Ni–Br angle to open up to approximately 126°.[6][7] Furthermore, the triphenylphosphine ligands are exceptionally bulky. The steric pressure exerted by these large ligands makes a square planar geometry, which would force the ligands into closer proximity at 90° angles, highly unfavorable. The tetrahedral arrangement allows the bulky PPh₃ groups to be positioned further apart, minimizing steric clash.[1][10]

Electronic Configuration and Ligand Field Theory

For a d⁸ metal ion like Ni(II), the choice between a high-spin tetrahedral and a low-spin square planar geometry is often borderline.[10][11]

-

Tetrahedral Field: Weak-field ligands favor a smaller energy gap (Δt) between the e and t₂ orbitals, leading to a high-spin configuration with two unpaired electrons. This results in paramagnetism.

-

Square Planar Field: Strong-field ligands create a large energy gap between the d-orbitals, forcing all eight electrons to pair up in the lower four orbitals. This results in a low-spin, diamagnetic complex.

In [NiBr₂(PPh₃)₂], the complex contains both weak-field (Br⁻) and strong-field (PPh₃) ligands.[11] This electronic ambiguity means that steric factors become the decisive influence, tipping the balance firmly in favor of the less sterically crowded tetrahedral arrangement. This contrasts with the analogous chloro complex, [NiCl₂(PPh₃)₂], which can exist as both a blue tetrahedral isomer and a red square planar isomer, demonstrating the subtlety of this balance.[9][11]

Diagram: Factors Influencing Geometry

Caption: Interplay of steric and electronic effects on geometry.

Spectroscopic and Magnetic Corroboration

While crystallography provides a static picture, spectroscopic and magnetic measurements confirm the structure in the bulk material and in solution.

-

Magnetic Susceptibility: As a high-spin tetrahedral d⁸ complex, [NiBr₂(PPh₃)₂] is paramagnetic, possessing two unpaired electrons. Magnetic measurements confirm this property, clearly distinguishing it from a hypothetical diamagnetic square planar isomer.[10]

-

UV-Visible Spectroscopy: The electronic spectrum of the complex shows characteristic d-d transitions for a tetrahedral Ni(II) center, providing a spectroscopic fingerprint for this geometry.[12]

-

³¹P NMR Spectroscopy: In solution, the presence of a paramagnetic nickel center typically leads to significant broadening of the ³¹P NMR signal, often rendering it unobservable at room temperature.[13] This is consistent with the persistence of the tetrahedral structure in non-coordinating solvents.

Conclusion

The molecular geometry of dibromobis(triphenylphosphine)nickel(II) is definitively a distorted tetrahedron. This structure is a textbook example of the interplay between competing steric and electronic forces in coordination chemistry. While the d⁸ electronic configuration of nickel(II) allows for the possibility of square planar geometry, the immense steric pressure exerted by the two bulky triphenylphosphine ligands, combined with the significant repulsion between the two bromide ions, overwhelmingly favors the less crowded tetrahedral arrangement. This structural preference is fundamental to its chemical properties and its application as a precatalyst in organic synthesis. Understanding these core principles is essential for the rational design of future nickel catalysts for a variety of chemical transformations.

References

- 1. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. jewlscholar.mtsu.edu [jewlscholar.mtsu.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The stereochemistry of complexes of nickel(II). Part II. The crystal and molecular structure of dibromobis(triphenylphosphine)nickel(II) | Semantic Scholar [semanticscholar.org]

- 7. The stereochemistry of complexes of nickel(II). Part II. The crystal and molecular structure of dibromobis(triphenylphosphine)nickel(II) - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. sutir.sut.ac.th:8080 [sutir.sut.ac.th:8080]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. Dichlorobis(triphenylphosphine)nickel(II) - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Structure, magnetism and colour in simple bis(phosphine)nickel(II) dihalide complexes: an experimental and theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of Nickel(II) bromide bis(triphenylphosphine): A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of Nickel(II) bromide bis(triphenylphosphine), [NiBr₂(PPh₃)₂]. Designed for researchers, scientists, and professionals in drug development and catalysis, this document delves into the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data of this pivotal coordination complex. The guide emphasizes the interpretation of spectroscopic data in the context of the compound's molecular structure and electronic properties, offering field-proven insights into its characterization.

Molecular Structure and Electronic State: The Foundation of Spectroscopic Behavior

Nickel(II) bromide bis(triphenylphosphine) is a four-coordinate complex with a distorted tetrahedral geometry around the central nickel(II) ion. The coordination sphere consists of two bromide ions and two triphenylphosphine ligands.[1][2] The Ni(II) center, with a d⁸ electron configuration in a tetrahedral field, possesses two unpaired electrons, rendering the complex paramagnetic. This paramagnetic nature is a dominant factor influencing its NMR spectroscopic properties.

The crystal structure of [NiBr₂(PPh₃)₂] reveals Ni-Br bond lengths of approximately 2.34 Å and Ni-P bond lengths of about 2.33 Å. The Br-Ni-Br bond angle is significantly larger than the ideal tetrahedral angle, at around 126°, which is attributed to the steric repulsion between the bulky bromine atoms.[1][2]

Caption: Molecular structure of [NiBr₂(PPh₃)₂].

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Paramagnetic Core

The paramagnetic nature of [NiBr₂(PPh₃)₂] profoundly impacts its NMR spectra, leading to significant line broadening and large chemical shift ranges for nuclei in close proximity to the nickel center.

³¹P NMR Spectroscopy

Due to the presence of the unpaired electrons on the Ni(II) center, a sharp ³¹P NMR signal for [NiBr₂(PPh₃)₂] is generally not observed. The rapid relaxation induced by the paramagnetic metal ion leads to extreme broadening of the phosphorus resonance, often rendering it undetectable under standard solution-state NMR conditions. This absence of a distinct signal is a key characteristic of this and similar paramagnetic phosphine complexes.

¹H NMR Spectroscopy

While the ³¹P NMR is often uninformative, ¹H NMR spectroscopy can provide valuable, albeit complex, information. The protons on the phenyl rings of the triphenylphosphine ligands are influenced by the paramagnetic nickel center, resulting in broadened signals and a wide chemical shift dispersion.

Expected ¹H NMR Spectral Features:

-

Phenyl Protons: The aromatic protons of the triphenylphosphine ligands will appear as a series of broad, overlapping multiplets in the aromatic region of the spectrum. The paramagnetism will cause these signals to be shifted from their typical diamagnetic positions (around 7.0-7.8 ppm). The ortho, meta, and para protons will experience different degrees of shifting and broadening depending on their distance and orientation relative to the nickel center.

-

Signal Broadening: The line widths of the proton signals are expected to be significantly larger than those observed for diamagnetic compounds. This broadening can sometimes obscure fine coupling details.

The interpretation of the ¹H NMR spectrum of paramagnetic complexes like [NiBr₂(PPh₃)₂] is non-trivial and often relies on advanced techniques and theoretical calculations to correlate the observed shifts with the solution-state structure.

Infrared (IR) Spectroscopy: Unveiling Vibrational Fingerprints

Infrared spectroscopy is a powerful tool for identifying the functional groups and characterizing the bonding within [NiBr₂(PPh₃)₂]. The spectrum can be divided into regions corresponding to the vibrations of the triphenylphosphine ligands and the nickel-halogen and nickel-phosphorus bonds.

Mid-IR Region (4000-400 cm⁻¹)

This region is dominated by the internal vibrational modes of the triphenylphosphine ligands. Coordination to the nickel center induces shifts in the vibrational frequencies of the P-Ph bonds compared to free triphenylphosphine.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| C-H stretching (aromatic) | 3100-3000 | Medium | Characteristic of the phenyl rings. |

| Phenyl C=C stretching | 1600-1450 | Strong | Multiple bands are expected due to the complex vibrational modes of the benzene rings. |

| In-plane C-H bending | 1200-1000 | Medium | |

| Out-of-plane C-H bending | 900-650 | Strong | The strong band around 700-750 cm⁻¹ is characteristic of monosubstituted benzene rings. |

| P-C stretching (asymmetric and symmetric) | ~1100 and ~700 | Strong | These bands can be sensitive to the coordination environment of the phosphorus atom. |

| Ni-P stretching | ~420 | Medium | This vibration is a direct probe of the coordination of the phosphine ligand to the nickel center. |

Far-IR Region (400-50 cm⁻¹)

The far-infrared region provides direct information about the vibrations of the heavier atoms in the coordination sphere.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| Ni-Br stretching | 300-250 | Strong | This is a key diagnostic peak for the presence of the Ni-Br bond.[3][4] |

The observation of a strong absorption band in the 250-300 cm⁻¹ range is a definitive indicator of the Ni-Br stretching vibration in this complex.

Experimental Protocols

Synthesis of Nickel(II) bromide bis(triphenylphosphine)

The synthesis of [NiBr₂(PPh₃)₂] is typically achieved through the reaction of a nickel(II) bromide salt with two equivalents of triphenylphosphine in an appropriate solvent.

Materials:

-

Nickel(II) bromide hexahydrate (NiBr₂·6H₂O)

-

Triphenylphosphine (PPh₃)

-

Absolute Ethanol

-

Diethyl ether

Procedure:

-

In a round-bottom flask, dissolve Nickel(II) bromide hexahydrate in a minimal amount of warm absolute ethanol.

-

In a separate flask, dissolve two molar equivalents of triphenylphosphine in absolute ethanol, with gentle warming if necessary.

-

Slowly add the warm nickel bromide solution to the triphenylphosphine solution with continuous stirring.

-

A colored precipitate of [NiBr₂(PPh₃)₂] should form. The color can range from red to brown.

-

Heat the reaction mixture to reflux for approximately 30 minutes to ensure complete reaction.

-

Allow the mixture to cool to room temperature, and then cool further in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the product with cold absolute ethanol followed by diethyl ether to remove any unreacted starting materials and impurities.

-

Dry the product under vacuum.

Caption: Synthesis workflow for [NiBr₂(PPh₃)₂].

Conclusion

The spectroscopic characterization of Nickel(II) bromide bis(triphenylphosphine) is fundamentally dictated by its paramagnetic nature and tetrahedral geometry. The absence of a discernible ³¹P NMR signal and the presence of broadened resonances in the ¹H NMR spectrum are direct consequences of the unpaired electrons on the Ni(II) center. Conversely, IR spectroscopy provides a robust method for confirming the coordination of the triphenylphosphine ligands and identifying the characteristic Ni-Br stretching vibrations in the far-IR region. This guide provides a foundational understanding of the key spectroscopic features of [NiBr₂(PPh₃)₂], empowering researchers to confidently synthesize and characterize this important coordination complex.

References

- 1. The stereochemistry of complexes of nickel(II). Part II. The crystal and molecular structure of dibromobis(triphenylphosphine)nickel(II) | Semantic Scholar [semanticscholar.org]

- 2. The stereochemistry of complexes of nickel(II). Part II. The crystal and molecular structure of dibromobis(triphenylphosphine)nickel(II) - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Navigating the Solution Landscape: A Technical Guide to the Solubility of Nickel(II) Bromide Bis(triphenylphosphine)

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility characteristics of Nickel(II) bromide bis(triphenylphosphine), a pivotal catalyst and precursor in organic synthesis and pharmaceutical research. As a Senior Application Scientist, this document synthesizes fundamental chemical principles with practical, field-tested methodologies to empower researchers in leveraging this compound's full potential.

Introduction: Understanding the Compound

Nickel(II) bromide bis(triphenylphosphine), with the chemical formula NiBr₂(PPh₃)₂, is a coordination complex where a central nickel(II) ion is coordinated to two bromide anions and two triphenylphosphine ligands. Its utility in a myriad of catalytic reactions, including cross-coupling and polymerization, is intrinsically linked to its behavior in solution. The bulky and lipophilic triphenylphosphine ligands play a crucial role in conferring solubility in organic solvents, a characteristic feature of many metal phosphine complexes.

The dissolution of NiBr₂(PPh₃)₂ is not merely a physical process but a complex interplay of solute-solvent interactions that can influence the geometry and, consequently, the reactivity of the complex in solution. Understanding these nuances is paramount for reaction optimization and reproducibility.

Theoretical Framework: Factors Governing Solubility

The solubility of NiBr₂(PPh₃)₂ is dictated by a combination of factors, primarily the polarity of the solvent and the specific interactions between the solvent molecules and the complex.

-

"Like Dissolves Like": As a general principle, nonpolar or moderately polar solvents are expected to be effective in dissolving this complex due to the presence of the large, nonpolar phenyl groups of the triphenylphosphine ligands.

-

Coordination Environment: The solvent can influence the coordination geometry of the nickel center. Similar to its chloro-analogue, dichlorobis(triphenylphosphine)nickel(II), which can exist in equilibrium between tetrahedral and square planar forms depending on the solvent, NiBr₂(PPh₃)₂ may exhibit similar behavior. This equilibrium is a critical consideration as the geometry of the complex can impact its catalytic activity.

-

Donor/Acceptor Properties of Solvents: Solvents with coordinating ability can potentially interact with the nickel center, influencing the dissolution process and the stability of the resulting solution.

Below is a conceptual diagram illustrating the key factors influencing the dissolution of Nickel(II) bromide bis(triphenylphosphine).

Caption: Factors influencing the solubility of NiBr₂(PPh₃)₂.

Qualitative Solubility Overview

| Solvent Category | Examples | Expected Solubility of NiBr₂(PPh₃)₂ | Rationale |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | High | The moderate polarity and ability to stabilize the complex through weak interactions make these excellent solvents for dissolution and for monitoring reactions by NMR. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate to High | THF is a good coordinating solvent and is often used in reactions involving this type of catalyst. Diethyl ether is less polar and may show lower solubility. |

| Aromatic Hydrocarbons | Toluene, Benzene | Moderate | The nonpolar nature of these solvents interacts favorably with the phenyl groups of the triphenylphosphine ligands. |

| Polar Aprotic Solvents | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Variable | Solubility will depend on a balance of polarity and coordinating ability. Some of these may coordinate to the nickel center, potentially altering the complex. |

| Alcohols | Ethanol, Methanol | Low to Moderate | The high polarity and hydrogen bonding nature of alcohols are generally less compatible with the lipophilic nature of the complex. |

| Nonpolar Hydrocarbons | Hexanes, Pentane | Very Low to Insoluble | These solvents lack the polarity to effectively solvate the nickel bromide portion of the complex. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines a gravimetric method, which is robust and does not require specialized spectroscopic equipment. This method is adaptable for various solvents and can be performed under an inert atmosphere if the complex is handled as an air-sensitive compound.

Materials and Equipment

-

Nickel(II) bromide bis(triphenylphosphine) (high purity)

-

Anhydrous solvent of choice

-

Small, sealable glass vials or test tubes

-

Magnetic stirrer and stir bars

-

Constant temperature bath or hot plate with temperature control

-

Syringes and filters (e.g., 0.22 µm PTFE)

-

Pre-weighed glass vials for solvent evaporation

-

Analytical balance (accurate to at least 0.1 mg)

-

Inert atmosphere glovebox or Schlenk line (recommended)

Step-by-Step Methodology

The following workflow diagram illustrates the experimental procedure for determining the solubility.

Caption: Experimental workflow for gravimetric solubility determination.

-

Preparation: Ensure all glassware is clean and dry. If working with anhydrous solvents, dry the glassware in an oven and cool under an inert atmosphere.

-

Sample Preparation: In a sealable vial, add an excess amount of Nickel(II) bromide bis(triphenylphosphine) to a precisely measured volume of the chosen solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Seal the vial and place it in a constant temperature bath. Stir the mixture vigorously for an extended period (24 to 48 hours) to ensure that equilibrium is reached.

-

Sampling: After equilibration, stop the stirring and allow the undissolved solid to settle completely. Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter to prevent any solid particles from being transferred.

-

Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed vial. Carefully evaporate the solvent to dryness. This can be achieved using a rotary evaporator, a vacuum oven, or a gentle stream of nitrogen.

-

Mass Determination: Once the solvent is completely removed, weigh the vial containing the dried solute.

-

Calculation: The solubility (S) can be calculated using the following formula:

S (g/L) = (Mass of vial with solute - Mass of empty vial) / Volume of supernatant taken (L)

To express the solubility in mol/L, divide the result by the molar mass of NiBr₂(PPh₃)₂ (743.07 g/mol ).

Self-Validating System and Trustworthiness

To ensure the trustworthiness of the obtained data, the following self-validating steps should be incorporated:

-

Time to Equilibrium: Perform the experiment at different equilibration times (e.g., 12, 24, and 48 hours) to confirm that the measured solubility is constant, indicating that equilibrium has been reached.

-

Reproducibility: Conduct the experiment in triplicate to assess the precision of the measurements.

-

Purity of the Compound: The purity of the Nickel(II) bromide bis(triphenylphosphine) should be confirmed by techniques such as melting point determination or NMR spectroscopy before conducting solubility studies.

Conclusion

While a definitive, universal solubility value for Nickel(II) bromide bis(triphenylphosphine) remains to be exhaustively documented across all common solvents, this guide provides the theoretical foundation and a robust experimental framework for researchers to determine this critical parameter with confidence. A thorough understanding of the solubility and solution behavior of this complex is a cornerstone for its effective application in catalysis and synthetic chemistry, ultimately enabling the development of more efficient and reproducible chemical processes.

Thermal Stability and Decomposition of Dihalogenobis(triphenylphosphine)nickel(II) Complexes: A Comparative Analysis

An In-Depth Technical Guide

Abstract

This technical guide provides a detailed examination of the thermal stability and decomposition pathways of dihalogenobis(triphenylphosphine)nickel(II) complexes, [NiX₂(PPh₃)₂]. These compounds are pivotal as catalysts in a multitude of organic syntheses, making a thorough understanding of their thermal behavior essential for optimizing reaction conditions, ensuring safe handling, and predicting catalyst longevity. Due to a greater abundance of published data, this guide focuses on the well-characterized dichoro- analog, [NiCl₂(PPh₃)₂], as a benchmark. This established data is then used as a foundation for a scientifically-grounded comparative analysis of the target compound, [NiBr₂(PPh₃)₂]. The narrative synthesizes structural chemistry, established decomposition mechanisms of related organometallics, and practical experimental methodologies to provide a comprehensive resource for professionals in the field.

Introduction and Significance

Bis(triphenylphosphine)nickel(II) halides, with the general formula [NiX₂(PPh₃)₂] (where X = Cl, Br), are a class of coordination compounds that have found extensive application as catalysts and pre-catalysts in organic chemistry.[1] Their efficacy in facilitating crucial carbon-carbon bond-forming reactions, such as Suzuki and Grignard cross-couplings, has made them indispensable tools in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.[2]

The performance and stability of these catalysts are intrinsically linked to the reaction temperature. Elevated temperatures can enhance reaction kinetics but also risk inducing catalyst decomposition, leading to loss of activity and the formation of undesirable byproducts. Consequently, a deep understanding of the thermal stability, decomposition onset temperatures, and degradation pathways of these complexes is not merely academic; it is a critical requirement for rational process design, safety, and reproducibility. This guide addresses this need by elucidating the structural factors that govern the thermal properties of these complexes and outlining the analytical techniques used for their characterization.

Structural Chemistry: The Foundation of Thermal Behavior

The thermal stability of a coordination complex is dictated by the strength of its coordination bonds and its overall molecular geometry. The [NiX₂(PPh₃)₂] series presents a fascinating case of structural isomerism that directly influences these properties.

Synthesis Overview

These complexes are typically synthesized via a straightforward ligand substitution reaction. Treatment of a hydrated nickel(II) halide salt with two equivalents of triphenylphosphine (PPh₃) in a suitable solvent, such as ethanol or acetic acid, yields the desired product.[3]

General Reaction: NiX₂·nH₂O + 2 PPh₃ → [NiX₂(PPh₃)₂] + n H₂O

Geometric Isomerism: A Tale of Two Colors

The dichloro- analog, [NiCl₂(PPh₃)₂], is well-documented to exist in two distinct isomeric forms, a phenomenon known as allogonism.[3][4]

-

Tetrahedral Isomer: A blue or green, paramagnetic solid. This geometry is favored in alcoholic or acetic acid solutions. The tetrahedral structure has Ni-P and Ni-Cl bond distances of approximately 2.32 Å and 2.21 Å, respectively.[3]

-

Square Planar Isomer: A red, diamagnetic solid. This form is obtained when the complex is crystallized from chlorinated solvents like dichloromethane.[4][5] The trans arrangement of the ligands results in significantly shorter Ni-P (≈2.24 Å) and Ni-Cl (≈2.17 Å) bonds, indicative of a more sterically crowded but electronically stable configuration for the d⁸ nickel(II) center in a strong ligand field.[5][6]

The equilibrium between these two forms is governed by a delicate balance of steric hindrance from the bulky PPh₃ ligands, which favors the less crowded tetrahedral geometry, and ligand field stabilization energy, which favors the square planar arrangement with strong-field ligands like PPh₃.[3]

The Structure of [NiBr₂(PPh₃)₂]

For the target compound, [NiBr₂(PPh₃)₂] , the solid-state structure is typically a distorted tetrahedral geometry.[7] This is consistent with theoretical principles: the bromide ligand is larger and occupies a lower position in the spectrochemical series than chloride (i.e., it is a weaker field ligand). Both factors diminish the favorability of the more sterically demanding square planar geometry, making the tetrahedral arrangement the more stable solid-state form.[8]

Analytical Methodologies for Thermal Characterization

To experimentally determine the thermal stability and decomposition profile of these complexes, two primary techniques are employed.

-

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It provides precise data on decomposition temperatures, the number of decomposition steps, and the mass loss associated with each step, allowing for the identification of lost fragments.

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It identifies endothermic events (e.g., melting, evaporation) and exothermic events (e.g., crystallization, oxidative decomposition), providing crucial thermodynamic information that complements TGA data.

Thermal Decomposition Pathways

The general decomposition mechanism for [NiX₂(PPh₃)₂] complexes in an inert atmosphere is expected to proceed in a stepwise manner, beginning with the dissociation of the neutral phosphine ligands.

Profile of [NiCl₂(PPh₃)₂]

The chloride complex, [NiCl₂(PPh₃)₂], is reported to decompose around 250 °C. The decomposition is hypothesized to follow a two-step pathway:

Step 1: Dissociation of Triphenylphosphine Ligands The initial and most significant mass loss event corresponds to the cleavage of the Ni-P coordination bonds and the liberation of the two bulky triphenylphosphine ligands.

--INVALID-LINK-- → NiCl₂(s) + 2 PPh₃(g)

Step 2: Decomposition of Nickel(II) Chloride The remaining nickel(II) chloride salt is stable until much higher temperatures, where it would eventually decompose or sublime.

Predicted Profile for [NiBr₂(PPh₃)₂]

The thermal behavior of [NiBr₂(PPh₃)₂] can be predicted by considering the relative bond strengths within the molecule.

-

Melting and Onset of Decomposition: The reported melting point for [NiBr₂(PPh₃)₂] is in the range of 219-223 °C, which is notably lower than the decomposition temperature of the chloride analog.[8] This suggests a lower overall lattice energy and potentially a slightly lower thermal stability.

-

Influence of the Halide: The primary difference between the two complexes is the nickel-halide bond. The Ni-Br bond is inherently weaker than the Ni-Cl bond. While the initial decomposition step is the loss of PPh₃, the weaker Ni-Br bond may influence the overall stability and lower the onset temperature for this ligand dissociation. The decomposition of the resulting NiBr₂ residue would also occur at a different (likely lower) temperature than NiCl₂.

Proposed Decomposition Pathway for [NiBr₂(PPh₃)₂]:

Step 1: Dissociation of Triphenylphosphine Ligands Similar to the chloride analog, the first step is the loss of the two PPh₃ ligands.

--INVALID-LINK-- → NiBr₂(s) + 2 PPh₃(g)

Data Presentation and Summary

The key physical and thermal properties of the complexes are summarized below for easy comparison.

Table 1: Physical and Structural Properties of [NiX₂(PPh₃)₂] Complexes

| Property | [NiCl₂(PPh₃)₂] | [NiBr₂(PPh₃)₂] |

| Molecular Weight | 654.17 g/mol [9] | 743.07 g/mol [8] |

| Appearance | Red (sq. planar) or Blue (tetrahedral) solid[3] | Dark green crystalline powder[8] |

| Common Geometry | Tetrahedral or Square Planar[3] | Distorted Tetrahedral[7] |

| Melting Point | ~250 °C (decomposes) | 219 - 223 °C[8] |

Table 2: Theoretical Mass Loss Calculations for Proposed Decomposition

| Complex | Decomposition Step | Species Lost | Theoretical Mass Loss (%) |

| [NiCl₂(PPh₃)₂] | Step 1: Ligand Loss | 2 x PPh₃ | 80.15% |

| [NiBr₂(PPh₃)₂] | Step 1: Ligand Loss | 2 x PPh₃ | 70.59% |

Note: Theoretical mass loss is calculated as (Mass of Lost Species / Total Initial Mass) x 100.

Experimental Protocols

The following are generalized, best-practice protocols for conducting thermal analysis on air- and moisture-sensitive compounds like [NiX₂(PPh₃)₂].

Protocol: Thermogravimetric Analysis (TGA)

-

Instrument Preparation: Ensure the TGA instrument, including the balance and furnace, is clean and has been calibrated with appropriate standards (e.g., calcium oxalate, indium).

-

Atmosphere: Purge the instrument with high-purity nitrogen or argon at a consistent flow rate (e.g., 20-50 mL/min) for at least 30 minutes prior to and during the experiment to ensure an inert atmosphere.

-

Sample Preparation: Inside a glovebox or inert atmosphere bag, accurately weigh 3-5 mg of the [NiX₂(PPh₃)₂] complex into a clean, tared TGA pan (typically alumina or platinum).

-

TGA Method:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Ramp the temperature at a controlled rate, typically 10 °C/min, up to a final temperature sufficient to observe all decomposition events (e.g., 600 °C).

-

Record the mass loss and its first derivative (DTG) as a function of temperature.

-

-

Data Analysis: Analyze the resulting TGA curve to determine the onset temperature of decomposition and the percentage mass loss for each distinct step. Compare experimental mass loss to the theoretical values in Table 2.

Protocol: Differential Scanning Calorimetry (DSC)

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Inside a glovebox, weigh 2-4 mg of the complex into a hermetically sealable aluminum DSC pan. Crimp the lid securely to prevent any interaction with the external atmosphere. Prepare an identical empty, sealed pan to serve as the reference.

-

DSC Method:

-

Place the sample and reference pans into the DSC cell.

-

Equilibrate at a starting temperature of 30 °C.

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) up to a temperature just beyond the final decomposition event observed in the TGA (e.g., 300-350 °C).

-

Record the heat flow as a function of temperature.

-

-

Data Analysis: Analyze the DSC thermogram to identify endothermic peaks (melting) and exothermic peaks (decomposition). Integrate the peak areas to quantify the enthalpy changes associated with these transitions.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow and the proposed chemical pathway.

References

- 1. Nickel Phosphine Complexes: Synthesis, Characterization, and Behavior in the Polymerization of 1,3-Butadiene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. open.library.ubc.ca [open.library.ubc.ca]

- 3. Dichlorobis(triphenylphosphine)nickel(II) - Wikipedia [en.wikipedia.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. [PDF] trans-Dichlorobis(triphenylphosphine)nickel(II) bis(dichloromethane) solvate: redetermination at 120 K | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. sutir.sut.ac.th:8080 [sutir.sut.ac.th:8080]

- 8. researchgate.net [researchgate.net]

- 9. Nickel, dichlorobis(triphenylphosphine)- | C36H30Cl2NiP2 | CID 498315 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Nickel(II) Bromide Bis(triphenylphosphine) as a Catalyst in Cross-Coupling Reactions

Introduction: The Resurgence of Nickel in Cross-Coupling Catalysis

For decades, palladium has been the dominant force in transition metal-catalyzed cross-coupling reactions, a field of immense importance to pharmaceutical and materials science.[1][2] However, the unique reactivity and economic advantages of nickel have led to a renaissance in its application for the construction of carbon-carbon and carbon-heteroatom bonds.[1][3] Nickel catalysts can activate substrates that are often challenging for palladium, such as C-O bonds, and can facilitate reactions involving sp³-hybridized carbons with greater ease.[4] Among the diverse array of nickel catalysts, Nickel(II) bromide bis(triphenylphosphine), [NiBr₂(PPh₃)₂], stands out as a versatile and accessible precatalyst for a variety of cross-coupling transformations.[5]

This guide provides an in-depth look at the practical application of [NiBr₂(PPh₃)₂] in key cross-coupling reactions. We will delve into the mechanistic underpinnings of its catalytic activity, provide detailed, field-tested protocols for its use, and offer insights into the causal factors that govern reaction outcomes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of nickel catalysis in their synthetic endeavors.

Understanding the Catalyst: Structure, Properties, and the Role of Triphenylphosphine

[NiBr₂(PPh₃)₂] is an air-stable, solid complex that serves as a convenient precursor to the active Ni(0) species required for catalysis.[6] The two triphenylphosphine (PPh₃) ligands are not merely spectators; they play a crucial role in stabilizing the nickel center and modulating its electronic and steric properties.[5][7] The bulky nature of the PPh₃ ligands facilitates the formation of coordinatively unsaturated nickel species, which are key to initiating the catalytic cycle, and also influences the rate of reductive elimination, the final product-forming step.[8]

The catalytic cycle in nickel-mediated cross-coupling reactions is generally understood to involve a series of fundamental steps: oxidative addition, transmetalation, and reductive elimination.[9] The process typically begins with the in-situ reduction of the Ni(II) precatalyst to a catalytically active Ni(0) species.

Caption: Generalized catalytic cycle for nickel-catalyzed cross-coupling.

The choice of ligands, such as triphenylphosphine, can significantly influence the kinetics and selectivity of each step in the cycle.[7] For instance, the electron-donating nature of PPh₃ can enhance the rate of oxidative addition.

Safety and Handling of Nickel(II) Bromide Bis(triphenylphosphine)

As with all chemical reagents, proper handling of [NiBr₂(PPh₃)₂] is paramount. It is classified as a hazardous substance and requires appropriate safety precautions.

Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[10]

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust.[11]

-

Handling: Avoid contact with skin and eyes. Do not breathe dust.[11][12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. The compound is heat and moisture sensitive.[11]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[11][13]

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[13]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation occurs.[13]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[13]

-

Ingestion: Do NOT induce vomiting. Call a physician immediately.[13]

Application Protocol: Suzuki-Miyaura Coupling of Aryl Bromides

The Suzuki-Miyaura reaction is a cornerstone of C(sp²)-C(sp²) bond formation. Nickel catalysis provides a cost-effective alternative to palladium and can be particularly effective for less reactive aryl chlorides.[14][15] This protocol details the use of [NiBr₂(PPh₃)₂] for the coupling of an aryl bromide with an arylboronic acid.

Experimental Workflow

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Detailed Step-by-Step Protocol

-

Reaction Setup:

-

To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), arylboronic acid (1.5 mmol, 1.5 equiv), potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv), and Nickel(II) bromide bis(triphenylphosphine) (0.05 mmol, 5 mol%).

-

Causality: The use of a slight excess of the boronic acid ensures complete consumption of the limiting aryl halide. K₃PO₄ is a common base in Suzuki couplings, facilitating the transmetalation step. The catalyst loading of 5 mol% is a typical starting point for optimization.

-

-

Solvent Addition and Degassing:

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-